molecular formula C24H20N4O2 B2541698 N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propanamide CAS No. 2185590-27-4

N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propanamide

Cat. No. B2541698
CAS RN: 2185590-27-4
M. Wt: 396.45
InChI Key: DMLYLXAHZPDETA-UHFFFAOYSA-N
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Description

N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Anti-Inflammatory and Analgesic Effects

The compound’s structural similarity to flurbiprofen, a potent 2-arylpropionic acid, suggests potential anti-inflammatory, analgesic, and antipyretic effects . Flurbiprofen, used for chronic inflammatory diseases like rheumatoid arthritis and osteoarthritis, is generally administered as a racemate of ®- and (S)-enantiomers. The (S)-flurbiprofen enantiomer specifically inhibits cyclooxygenase activity. However, it’s essential to note that flurbiprofen can cause side effects such as abdominal cramps, diarrhea, and headache.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

The biphenyl substituent in this compound is significant. Similar to Brequinar, which also contains a biphenyl nucleus, this compound inhibits DHODH. DHODH inhibitors exhibit immunosuppressant, antiproliferative, and antimalarial activities. Brequinar, a well-known DHODH inhibitor, has been explored in clinical trials for pathologies, including SARS-CoV-2 .

Potential Antitubercular Activity

Indole derivatives have shown promise in combating tuberculosis. While not directly studied for antitubercular effects, the presence of indole and biphenyl moieties in this compound warrants further investigation. Researchers have synthesized related derivatives and tested their activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .

Bio-Functional Hybrid Compounds

The synthesis of this compound involved coupling 7-amino-4-methyl-2H-chromen-2-one with (±)-flurbiprofen. The resulting bio-functional hybrid compound could have unique properties due to its combination of chromenone and biphenyl fragments .

properties

IUPAC Name

2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)-N-(2-phenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-17(28-23(29)12-11-21(27-28)19-13-15-25-16-14-19)24(30)26-22-10-6-5-9-20(22)18-7-3-2-4-8-18/h2-17H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLYLXAHZPDETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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